![molecular formula C23H25N3O4 B2501756 2-(2-(1-(2-metoxifenil)-5-oxopirrolidin-3-il)-1H-benzo[d]imidazol-1-il)acetato de isopropilo CAS No. 912897-71-3](/img/structure/B2501756.png)
2-(2-(1-(2-metoxifenil)-5-oxopirrolidin-3-il)-1H-benzo[d]imidazol-1-il)acetato de isopropilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Este compuesto exhibe un potencial antioxidante, que es crucial para proteger las células del estrés oxidativo. Los antioxidantes ayudan a neutralizar los radicales libres y reducir el daño causado por las especies reactivas del oxígeno. Los investigadores han evaluado su actividad antioxidante utilizando el ensayo DPPH, un método común para evaluar la capacidad de eliminación de radicales . Se requieren investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones terapéuticas.
Actividad antimicrobiana
Comprender la eficacia antimicrobiana del compuesto es esencial para el desarrollo de fármacos. Los investigadores han explorado su actividad contra varios microorganismos, incluidas bacterias, hongos y virus. Los estudios in vitro pueden determinar su concentración inhibitoria mínima (MIC) contra patógenos específicos. Investigar su modo de acción y posibles sinergias con agentes antimicrobianos existentes podría conducir a nuevos tratamientos .
Metodología sintética
La estructura única del compuesto puede ofrecer oportunidades para la química sintética. Los investigadores han desarrollado rutas prácticas para acceder a derivados de imidazol relacionados a través de la funcionalización N–H. Por ejemplo, las imidazol[1,5-a]indol-1,3-dionas y las pirrolo[1,2-c]imidazoles se han sintetizado mediante reacciones asistidas por microondas. Explorar su reactividad y compatibilidad con otros grupos funcionales puede contribuir a estrategias sintéticas eficientes .
Química medicinal
Dadas sus porciones de benzodiazol y pirrolidina, este compuesto podría servir como un andamiaje para diseñar nuevos fármacos. Los químicos medicinales pueden modificar su estructura para mejorar las propiedades farmacológicas, como la afinidad de unión, la selectividad y la biodisponibilidad. Las aplicaciones potenciales incluyen agentes antivirales, fármacos anticancerígenos o tratamientos para trastornos neurológicos .
Actividad biológica
Los investigadores deben investigar sus interacciones con dianas biológicas, como receptores, enzimas o canales iónicos. Los estudios computacionales y los ensayos in vitro pueden identificar posibles sitios de unión y predecir sus efectos biológicos. Comprender su impacto en las vías celulares y las cascadas de señalización es crucial para el descubrimiento de fármacos .
Farmacocinética y toxicología
Evaluar las propiedades farmacocinéticas del compuesto (absorción, distribución, metabolismo y excreción) y su perfil de toxicidad es esencial. Los estudios en animales pueden proporcionar información sobre su seguridad, biodisponibilidad y posibles efectos adversos. Los investigadores deben explorar su estabilidad, vida media y distribución tisular para guiar el desarrollo preclínico .
Propiedades
IUPAC Name |
propan-2-yl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-18-9-5-4-8-17(18)24-23(26)16-12-21(27)25(13-16)19-10-6-7-11-20(19)29-3/h4-11,15-16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFLXUXDCSZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
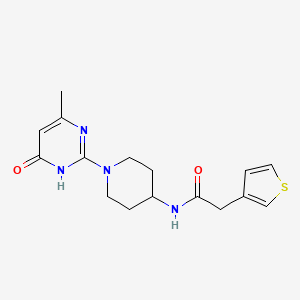
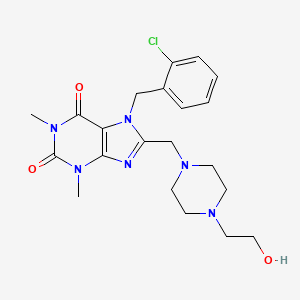
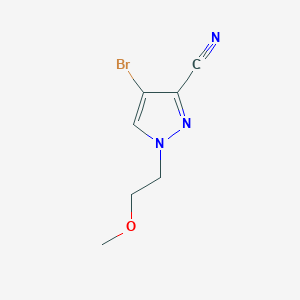
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)

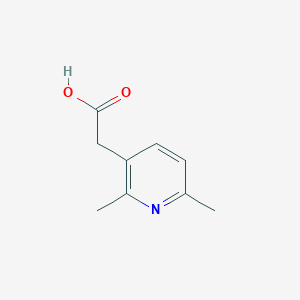
![1-(3-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501682.png)

![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)

![4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride](/img/structure/B2501691.png)
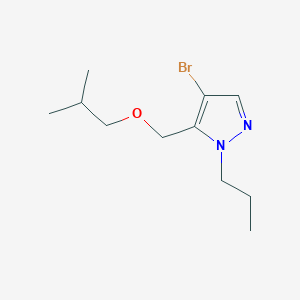
![4-cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
